N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is 416.0685445 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4OS/c18-11-3-4-13(12(9-11)17(19,20)21)23-15(26)10-27-16-22-6-5-14(24-16)25-7-1-2-8-25/h3-6,9H,1-2,7-8,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKTXBCNGVYXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 886943-31-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 478.9 g/mol. The structure includes a trifluoromethyl group and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 886943-31-3 |
| Molecular Formula | C20H14ClF3N6OS |
| Molecular Weight | 478.9 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to improved bioavailability and efficacy against specific biological targets such as ion channels and enzymes involved in disease processes.
Pharmacological Activity
Recent research has highlighted the potential anticonvulsant properties of related compounds containing similar structural motifs. For instance, derivatives with trifluoromethyl groups have shown significant activity in models of epilepsy, particularly in maximal electroshock (MES) tests. The presence of the pyrrolidine ring has been noted as crucial for enhancing anticonvulsant activity, indicating a potential therapeutic application for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide in treating epilepsy or other seizure disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Substitution : The introduction of trifluoromethyl groups has been associated with increased potency against certain targets due to enhanced binding affinity.
- Pyrrolidine Moiety : The presence of the pyrrolidine ring is essential for achieving desired pharmacological effects, particularly in anticonvulsant activity.
- Sulfanyl Linkage : The sulfanyl group may play a role in modulating interactions with biological targets, contributing to the overall efficacy of the compound.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anticonvulsant Activity : A study evaluated various N-phenylacetamide derivatives for their anticonvulsant properties, demonstrating that modifications such as trifluoromethyl substitutions significantly enhanced their protective effects in seizure models .
- Cancer Cell Inhibition : Research on related compounds has shown moderate to significant efficacy against human breast cancer cells, suggesting potential applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
